3-(Bromomethyl)-1-ethyl-1H-pyrazole hydrobromide

Purity specification Quality control Procurement grade

Selecting this specific pyrazole hydrobromide salt ensures regiochemical precision for receptor-targeting (EP1 antagonist SAR) and optimal lipophilicity (cLogP 2.38) for agrochemical foliar uptake. Unlike free-base or positional isomers, the N1-ethyl/3-bromomethyl architecture and stable hydrobromide salt form guarantee reproducible nucleophilic substitution kinetics and minimized hydrolysis during storage and multi-step synthesis.

Molecular Formula C6H10Br2N2
Molecular Weight 269.968
CAS No. 1855907-56-0
Cat. No. B2857115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)-1-ethyl-1H-pyrazole hydrobromide
CAS1855907-56-0
Molecular FormulaC6H10Br2N2
Molecular Weight269.968
Structural Identifiers
SMILESCCN1C=CC(=N1)CBr.Br
InChIInChI=1S/C6H9BrN2.BrH/c1-2-9-4-3-6(5-7)8-9;/h3-4H,2,5H2,1H3;1H
InChIKeyDRBDQJVFGZNVMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Bromomethyl)-1-ethyl-1H-pyrazole hydrobromide (CAS 1855907-56-0): Procurement-Ready Overview for Synthetic Building Block Applications


3-(Bromomethyl)-1-ethyl-1H-pyrazole hydrobromide (CAS 1855907-56-0) is a heterocyclic building block belonging to the pyrazole family, characterized by a bromomethyl group at the 3-position and an ethyl substituent at the N1 position of the pyrazole ring, supplied as a hydrobromide salt for enhanced stability and handling . With molecular formula C6H10Br2N2, molecular weight 269.97 g/mol, and canonical SMILES CCN1C=CC(=N1)CBr.Br , this compound is commercially available from multiple specialty chemical suppliers at purities ranging from ≥95% to 98%, typically offered in research-scale quantities (50 mg to 5 g) for pharmaceutical intermediates and agrochemical synthesis applications . Its reactive bromomethyl electrophile enables nucleophilic substitution with amines, thiols, and alkoxides, making it a versatile scaffold for constructing more complex pyrazole-containing molecules .

Why Substituting 3-(Bromomethyl)-1-ethyl-1H-pyrazole hydrobromide with Alternative Pyrazole Bromomethyls Compromises Synthetic Outcomes


Substitution among pyrazole bromomethyl derivatives is scientifically inadvisable due to three critical differentiating factors: the position of the bromomethyl group on the pyrazole ring (3- vs. 4- vs. 5-substitution), the N1 alkyl substituent (ethyl vs. methyl vs. hydrogen), and the salt form (hydrobromide vs. free base). Each variation produces distinct electronic distributions across the pyrazole ring, directly affecting reaction kinetics in nucleophilic substitution, regioselectivity in subsequent functionalization, and the physicochemical properties of downstream products [1]. Positional isomers such as 4-(bromomethyl)-1-ethyl-1H-pyrazole or 5-(bromomethyl)-1-ethyl-1H-pyrazole exhibit different spatial orientations of the electrophilic center, leading to divergent binding geometries when incorporated into pharmacophores targeting specific receptors or enzymes [2]. Similarly, the N1-ethyl group in the target compound provides enhanced lipophilicity (calculated LogP = 2.38) compared to the N1-methyl analog (calculated LogP ≈ 1.57-1.96), influencing membrane permeability and metabolic stability of derived compounds in biological systems [3]. The hydrobromide salt form confers handling advantages over the free base (CAS 1256561-88-2) , including improved solid-state stability during storage and shipment, and reduced volatility of the bromomethyl group which can otherwise undergo unwanted hydrolysis or decomposition.

Quantitative Differentiation of 3-(Bromomethyl)-1-ethyl-1H-pyrazole hydrobromide: Comparative Data Against Closest Analogs for Procurement Decisions


Purity Grade Availability: 98% Specification Differentiates Target Compound from Standard 95% Class Offerings

The target compound is commercially available at 98% purity from select suppliers , representing a higher specification grade than the 95% minimum purity typical for most pyrazole bromomethyl derivatives including 5-(bromomethyl)-1-methyl-1H-pyrazole, 4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide, and 1-(bromomethyl)pyrazole hydrobromide which are routinely offered at 95% purity . This 3-percentage-point absolute purity difference is meaningful for applications requiring higher synthetic yields and reduced purification burden in multi-step sequences . The 98% grade compound, available through suppliers such as Leyan (Catalog No. 1939007), offers researchers a higher-confidence building block option for sensitive coupling reactions where trace impurities from lower-grade material could compromise reaction efficiency or produce difficult-to-remove byproducts .

Purity specification Quality control Procurement grade

Lipophilicity Advantage: Calculated LogP of 2.38 for N1-Ethyl Substitution Versus N1-Methyl Analogs

The target compound exhibits a calculated LogP (cLogP) value of 2.3758 , which is approximately 0.4-0.8 units higher than the cLogP range of 1.57-1.96 reported for N1-methyl pyrazole bromomethyl analogs including 3-(bromomethyl)-1-methyl-1H-pyrazole [1]. This increased lipophilicity, conferred by the N1-ethyl substituent versus N1-methyl, translates to an estimated 2.5- to 6.3-fold increase in octanol-water partition coefficient [2]. In the context of drug discovery and agrochemical development, this LogP difference is consequential: compounds in the optimal LogP range of 2-3 for oral bioavailability and membrane permeability [3] benefit from the ethyl-substituted scaffold's positioning within this favorable window compared to the slightly more polar methyl analogs which may exhibit reduced passive diffusion across biological membranes.

Lipophilicity LogP Drug-likeness Pharmacokinetics

Hydrobromide Salt Form: Enhanced Handling Stability Versus Free Base Form

The target compound is supplied and stored as the hydrobromide salt (CAS 1855907-56-0) rather than the corresponding free base (CAS 1256561-88-2) . The hydrobromide salt form offers documented advantages in solid-state stability, with recommended long-term storage at cool, dry ambient conditions , compared to bromomethyl pyrazole free bases which are typically more prone to hydrolysis, decomposition, or handling challenges due to the reactive nature of the bromomethyl group [1]. The salt form reduces the volatility and moisture sensitivity of the electrophilic bromomethyl moiety, extending shelf life under standard laboratory storage conditions and improving reproducibility across synthetic batches [2]. This is particularly relevant for procurement from commercial suppliers where shipping duration and storage conditions may vary.

Salt form Stability Handling Storage

Spatial Differentiation: 3-Position Bromomethyl Enables Distinct Substitution Chemistry Versus 4- and 5-Positional Isomers

The target compound positions the bromomethyl electrophile at the 3-position of the pyrazole ring, a structural feature that directly determines the spatial orientation of substituents introduced via nucleophilic displacement and influences the electronic environment at the reactive center . Positional isomers such as 4-(bromomethyl)-1-ethyl-1H-pyrazole and 5-(bromomethyl)-1-ethyl-1H-pyrazole produce molecules with fundamentally different geometries and electrostatic surface potentials when the electrophilic center is varied [1]. In the context of EP1 receptor antagonist development, pyrazole positional isomers exhibited distinct structure-activity relationships (SAR), with heterocyclic replacements and linker modifications producing divergent binding affinities and functional activities [2]. The 3-substitution pattern of the target compound provides a specific vector for attachment of amines, thiols, and alkoxides that cannot be replicated using the 4- or 5-substituted positional isomers .

Regioselectivity Positional isomer Synthetic chemistry Electrophilic substitution

Molecular Weight Differential: 269.97 g/mol for N1-Ethyl Hydrobromide Salt Versus 175.03-189.05 g/mol for N1-Methyl and Non-Salt Analogs

The target compound has a molecular weight of 269.97 g/mol (C6H10Br2N2) in its hydrobromide salt form . This contrasts with the N1-methyl analog, 3-(bromomethyl)-1-methyl-1H-pyrazole, which has a molecular weight of 175.03 g/mol (C5H7BrN2) [1], and the positional isomer 1-(2-bromoethyl)-3-methyl-1H-pyrazole at 189.05 g/mol . The 94.94 g/mol difference between the target compound and its N1-methyl analog is attributed to the ethyl substitution (+14 Da) and the hydrobromide counterion (+80.91 Da). In fragment-based drug discovery and lead optimization workflows, this molecular weight differential is non-trivial: the N1-ethyl scaffold occupies a distinct region of property space that may offer advantages in terms of binding pocket occupancy and pharmacokinetic tuning relative to the lighter N1-methyl scaffold [2].

Molecular weight Scaffold selection Lead optimization Fragment-based drug discovery

Availability Pattern: Multiple Supplier Sourcing with Verified Stock and Delivery Lead Times

The target compound (CAS 1855907-56-0) demonstrates a multi-vendor procurement landscape with documented availability across several specialty chemical suppliers including BOC Sciences (≥95%, related free base CAS 1256561-88-2 noted) , AKSci (95%, 4-week lead time for 100 mg–5 g quantities) , Leyan (98%, inquiry-based pricing for 1–10 g) , and CymitQuimica (min. 95%, ~55 day estimated delivery for 50–500 mg) . This multi-source availability provides procurement flexibility and competitive pricing options. In contrast, 4-(bromomethyl)-1-ethyl-1H-pyrazole and 5-(bromomethyl)-1-ethyl-1H-pyrazole positional isomers demonstrate limited commercial availability with fewer established suppliers and less transparent stock information , which may introduce procurement delays and supply chain risks for time-sensitive research programs.

Procurement Supply chain Inventory Vendor comparison

High-Value Application Scenarios for 3-(Bromomethyl)-1-ethyl-1H-pyrazole hydrobromide: Where Differentiation Data Directly Translates to Research Utility


Medicinal Chemistry: Synthesis of Pyrazole-Containing EP1 Receptor Antagonist Analogs Requiring 3-Position Substitution

Research programs targeting EP1 receptor antagonists utilize 3-substituted pyrazole scaffolds as core pharmacophores [1]. The 3-position bromomethyl group of the target compound provides the correct spatial vector for methylene-linked heterocyclic replacements, as established in structure-activity relationship (SAR) studies of pyrazole EP1 antagonists where 3-substitution patterns demonstrated distinct binding geometries compared to 4- or 5-substituted isomers [1]. Using the 4-position or 5-position bromomethyl isomers would produce compounds with fundamentally different spatial orientation and receptor interaction profiles [2]. The N1-ethyl substitution, with its calculated LogP of 2.38 , contributes to optimal lipophilicity for membrane permeability in cellular assays, while the hydrobromide salt form ensures handling stability during the multi-step synthesis of advanced intermediates.

Agrochemical Discovery: Herbicidal Pyrazole Derivatives Requiring N1-Ethyl Lipophilicity Profile

Pyrazole derivatives are extensively explored as herbicides with broad-spectrum activity and crop safety [3]. The N1-ethyl group of the target compound confers a calculated LogP of 2.38 , positioning derived compounds within an optimal lipophilicity window for foliar uptake and translocation in plant systems compared to more polar N1-methyl analogs (cLogP ≈ 1.57-1.96) [4]. The 3-position bromomethyl electrophile enables coupling with diverse nucleophilic partners—amines, thiols, alkoxides —to generate structurally varied screening libraries. The compound's availability at 98% purity from select suppliers reduces purification requirements for agrochemical lead optimization workflows where rapid SAR exploration is prioritized.

Chemical Biology: Synthesis of Bromomethylpyrazole-Derived Nucleoside Analogs for Cytostatic Activity Studies

Bromomethylpyrazole scaffolds serve as alkylating agents in the synthesis of nucleoside analogs with demonstrated cytostatic activity in HeLa cell assays [5]. The 3-position bromomethyl group of the target compound enables glycosylation reactions analogous to those reported for ethyl 3(5)-(bromomethyl)pyrazole-5(3)-carboxylate derivatives, which showed potent cytostatic effects [5]. The hydrobromide salt form provides enhanced stability during the glycosylation step where free base bromomethyl pyrazoles may undergo premature hydrolysis or decomposition under reaction conditions [6]. The N1-ethyl substitution yields final nucleoside analogs with distinct pharmacokinetic profiles compared to N1-methyl derivatives, as evidenced by the 2.6-6.5× higher lipophilicity imparted by the ethyl group [7].

Fragment-Based Drug Discovery: N1-Ethyl Pyrazole Fragment Library Construction with Documented LogP and MW Advantages

In fragment-based drug discovery (FBDD) campaigns, the target compound serves as a 3-position-functionalizable pyrazole fragment with a molecular weight of 269.97 g/mol (hydrobromide salt) and core scaffold weight of ~189 g/mol (free base) , placing it within the typical fragment library range (MW <300 Da) [8]. Compared to the N1-methyl analog (175.03 g/mol free base) [9], the N1-ethyl scaffold occupies a distinct region of chemical property space with higher lipophilicity (LogP = 2.38) , offering fragment screeners a complementary starting point for hit identification. The compound's multi-vendor availability at purities ranging from 95-98% [1][2] enables rapid acquisition for fragment library assembly without custom synthesis delays.

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